molecular formula C24H24N6O3S2 B2469773 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-47-5

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer B2469773
CAS-Nummer: 850914-47-5
Molekulargewicht: 508.62
InChI-Schlüssel: DQOYLOLCYWEFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S2 and its molecular weight is 508.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Biological Activities

  • Anticancer Properties : Some derivatives of purine-diones have been synthesized and evaluated for their anticancer activity. These studies are crucial for developing new therapeutic agents (Hayallah, 2017), (Hassan, Sarg, Bayoumi & Kalaf, 2017).

  • Cardiovascular Activity : Studies have been conducted on the cardiovascular effects of purine-dione derivatives, focusing on properties like antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).

  • Neuropharmacological Properties : Research into purine-dione derivatives has also explored their potential as neuropharmacological agents, particularly their affinity for certain serotonin receptors and their psychotropic effects (Chłoń-Rzepa et al., 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl 2-(benzo[d]thiazol-2-ylthio)acetate", "Benzyl(2-hydroxyethyl)amine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 2-amino-6-chloropurine (1.0 g, 5.6 mmol) in DMF (10 mL) was added methyl 2-(benzo[d]thiazol-2-ylthio)acetate (1.5 g, 6.7 mmol), TEA (1.5 mL, 10.8 mmol), and DCC (1.5 g, 7.2 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (1.2 g, 70% yield).", "Step 2: Synthesis of 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.5 g, 1.4 mmol) in DMF (5 mL) was added benzyl(2-hydroxyethyl)amine (0.6 g, 3.4 mmol), TEA (0.5 mL, 3.6 mmol), and NHS (0.4 g, 3.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL x 3). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (0.6 g, 80% yield).", "Step 3: Coupling of intermediates", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.2 g, 0.56 mmol) and 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.3 g, 0.84 mmol) in DMF (5 mL) was added DCC (0.3 g, 1.4 mmol) and TEA (0.2 mL, 1.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired product as a white solid (0.3 g, 60% yield)." ] }

CAS-Nummer

850914-47-5

Molekularformel

C24H24N6O3S2

Molekulargewicht

508.62

IUPAC-Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(2-hydroxyethyl)amino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H24N6O3S2/c1-28-20-19(21(32)27-23(28)33)30(12-14-34-24-25-17-9-5-6-10-18(17)35-24)22(26-20)29(11-13-31)15-16-7-3-2-4-8-16/h2-10,31H,11-15H2,1H3,(H,27,32,33)

InChI-Schlüssel

DQOYLOLCYWEFSV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.